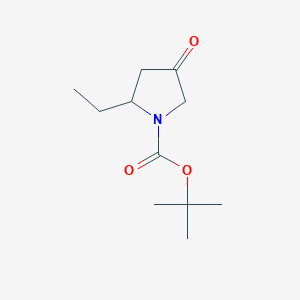

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFCMLLJIQPRFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824078-97-8 | |

| Record name | tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . One common method involves the use of this compound as a starting material, which is then subjected to various chemical reactions to obtain the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used . These products can include various derivatives and intermediates that are useful in further chemical synthesis .

Scientific Research Applications

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology, it serves as a precursor for the development of bioactive compounds . In medicine, it is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients . Additionally, it has applications in the industrial sector for the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target molecules and modulating their activity . This can result in various biological and chemical outcomes, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related analogues:

Reactivity and Stability

- Target Compound: The 4-oxo group can act as a Michael acceptor, enabling conjugate additions.

- The 2-chloro-2-oxoethyl substituent may undergo nucleophilic substitution (e.g., with amines or alcohols) .

- Oxadiazole Derivative () : The oxadiazole ring confers rigidity and aromaticity, improving metabolic stability in drug candidates. The nitrile group increases polarity, affecting solubility .

Physicochemical Properties

- Lipophilicity : The ethyl group in the target compound increases lipophilicity compared to polar substituents like hydroxymethyl () or nitrile ().

- Solubility : Compounds with hydroxyl or nitrile groups (e.g., ) exhibit higher aqueous solubility than the target compound, which lacks strong polar moieties.

Biological Activity

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in antimicrobial and anticancer therapies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 271.32 g/mol. Its structure features a pyrrolidine ring with a tert-butyl ester and an activated carbonyl group, which are critical for its biological interactions.

1. Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tert-butyl 2-ethyl-4-oxopyrrolidine | Staphylococcus aureus | 32 µg/mL |

| Tert-butyl 2-methyl-4-oxopyrrolidine | Escherichia coli | 16 µg/mL |

| Durlobactam | Klebsiella pneumoniae | 8 µg/mL |

This table summarizes the antimicrobial efficacy of related compounds, demonstrating the potential for tert-butyl 2-ethyl-4-oxopyrrolidine to be developed further in this area.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In a study published in December 2022, researchers synthesized derivatives of tert-butyl 2-ethyl-4-oxopyrrolidine and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency.

The biological activity of tert-butyl 2-ethyl-4-oxopyrrolidine is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Protein Binding : Its structural features enable binding to proteins involved in signaling pathways, leading to altered cellular responses.

Research Implications

The ongoing research into tert-butyl 2-ethyl-4-oxopyrrolidine's biological activities suggests several promising applications:

- Drug Development : As a building block for new pharmaceuticals targeting resistant bacterial infections and cancer.

- Synthetic Chemistry : Its reactive functional groups allow for further modifications to enhance biological activity or selectivity.

Q & A

Q. What are the common synthetic routes for Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via functionalization of a pyrrolidine ring precursor. A general approach involves reacting tert-butyl 3-allyl-4-oxopyrrolidine with appropriate reagents (e.g., alkylating agents or oxidants) under controlled conditions. For example, esterification or nucleophilic substitution reactions are employed to introduce the tert-butyl and ethyl groups . Optimization includes adjusting solvent polarity (e.g., THF vs. dichloromethane), temperature (0°C to reflux), and stoichiometry of reagents like DIPEA (N,N-diisopropylethylamine) to minimize side products . Reaction progress is monitored via LC-MS or TLC to ensure complete conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data discrepancies resolved?

Key techniques include:

- NMR : 1H and 13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH3) and the 4-oxo moiety (δ ~170-180 ppm for carbonyl carbon) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrrolidinone C=O) validate functional groups .

- HRMS : Provides exact mass verification (e.g., [M+H]+ calculated for C12H21NO3: 228.1594) . Discrepancies in data (e.g., unexpected splitting in NMR) may arise from impurities or diastereomers. Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) or recrystallization resolves such issues .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in downstream reactions?

The tert-butyl group acts as a steric shield, protecting the pyrrolidine nitrogen from undesired nucleophilic attacks. It also enhances solubility in non-polar solvents, facilitating purification. However, under strongly acidic conditions (e.g., HCl/THF), the ester undergoes hydrolysis to yield pyrrolidine-1-carboxylic acid, enabling further functionalization .

Advanced Research Questions

Q. What strategies are recommended for resolving structural ambiguities in crystallographic studies of this compound?

Single-crystal X-ray diffraction is the gold standard. For accurate refinement, use programs like SHELXL (for small-molecule structures) to model hydrogen bonding and thermal displacement parameters. If twinning or poor resolution occurs, high-throughput pipelines (SHELXC/D/E) enable robust phasing . For example, graph-set analysis of hydrogen bonds (e.g., R²²(8) motifs) clarifies packing patterns .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interactions with biological targets?

Molecular docking (using AutoDock Vina or Schrödinger Suite) assesses binding affinity to enzymes like BACE-1. Input the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) and compare docking scores (e.g., ΔG = -8.2 kcal/mol) to known inhibitors. Validate predictions with kinetic assays (e.g., IC50 determination) .

Q. What experimental approaches address contradictions in reaction yields or selectivity during functionalization?

Contradictions often arise from competing pathways (e.g., oxidation vs. elimination). Design a DoE (Design of Experiments) to test variables:

- Oxidation : Compare Dess–Martin periodinane (selective for alcohol-to-ketone) vs. OsO₄ (dihydroxylation of alkenes) .

- Cross-coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) with aryl halides to optimize C–C bond formation . Use LC-MS or GC-MS to quantify product ratios and identify side reactions.

Methodological Tables

Q. Table 1: Common Reaction Conditions for Functionalization

| Reaction Type | Reagents/Conditions | Key Products | Yield (%) | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | HCl (2M), THF, 50°C, 6 hr | Pyrrolidine-1-carboxylic acid | 75–85 | |

| Nucleophilic Substitution | NaH, THF, 0°C, alkyl bromide | Alkoxy-substituted derivatives | 60–70 | |

| Cross-Coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane | Arylated pyrrolidines | 50–65 |

Q. Table 2: Key Spectroscopic Benchmarks

| Technique | tert-butyl Group (δ/ppm) | 4-Oxo Carbonyl (δ/ppm) | Diagnostic Peaks |

|---|---|---|---|

| 1H NMR | 1.44 (s, 9H) | - | 3.50–3.70 (pyrrolidine CH₂) |

| 13C NMR | 27.9 (CH3), 80.1 (C-O) | 170.5 (C=O) | - |

| IR | - | 1702 cm⁻¹ (ester C=O) | 1655 cm⁻¹ (pyrrolidinone) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.